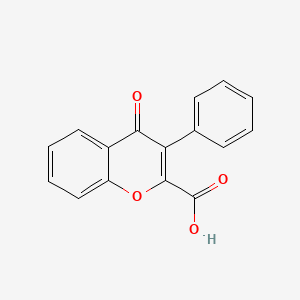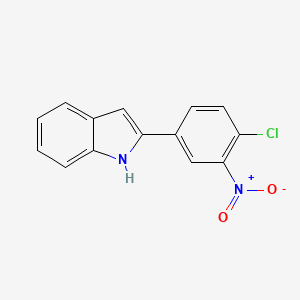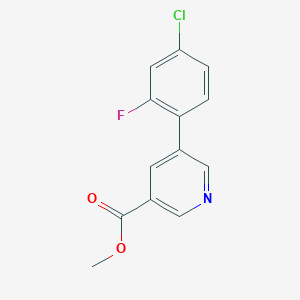
2-(2-(Methylthio)phenyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Methylthio)phenyl)quinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methylthio group and the quinolin-8-ol moiety in this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)phenyl)quinolin-8-ol can be achieved through several synthetic routes. One common method involves the cyclization of 2-(2-trimethylsilyl)ethynyl) aniline with aromatic aldehydes in the presence of sulfuric acid as a catalyst in methanol solvent . Another approach includes the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反応の分析
Types of Reactions
2-(2-(Methylthio)phenyl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学的研究の応用
2-(2-(Methylthio)phenyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-(Methylthio)phenyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. The methylthio group can undergo oxidation to form reactive intermediates that can further interact with cellular components, leading to antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
Quinoline: A basic structure with a wide range of biological activities.
2-Phenylquinoline: Similar structure but lacks the methylthio group.
8-Hydroxyquinoline: Similar structure but lacks the phenyl and methylthio groups.
Uniqueness
2-(2-(Methylthio)phenyl)quinolin-8-ol is unique due to the presence of both the methylthio group and the quinolin-8-ol moiety. This combination enhances its biological activity and makes it a versatile compound for various scientific applications .
特性
CAS番号 |
648896-64-4 |
|---|---|
分子式 |
C16H13NOS |
分子量 |
267.3 g/mol |
IUPAC名 |
2-(2-methylsulfanylphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H13NOS/c1-19-15-8-3-2-6-12(15)13-10-9-11-5-4-7-14(18)16(11)17-13/h2-10,18H,1H3 |
InChIキー |
UZADFIHTSSMNMN-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1C2=NC3=C(C=CC=C3O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Bis[(chloromethyl)(dimethyl)silyl]acetamide](/img/structure/B15064754.png)










![2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one](/img/structure/B15064847.png)


